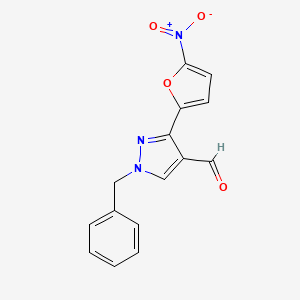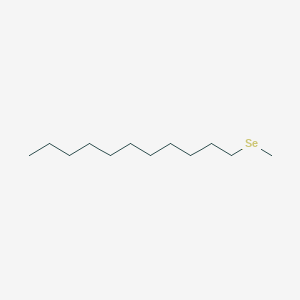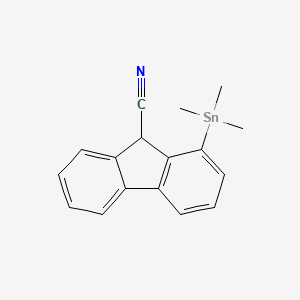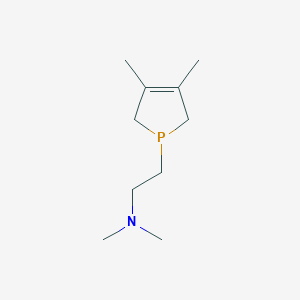
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dihydroxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The sulfonation process can be achieved by reacting benzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid . This reaction produces benzenesulfonic acid, which can then be further reacted with epichlorohydrin under basic conditions to introduce the dihydroxypropoxy group .
Industrial Production Methods
In an industrial setting, the production of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfonyl derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Applications De Recherche Scientifique
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dihydroxypropoxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the dihydroxypropoxy group, making it less versatile in certain applications.
2-Hydroxybenzenesulfonic acid: Contains only one hydroxyl group, limiting its hydrogen bonding capabilities.
3,4-Dihydroxybenzenesulfonic acid: Has hydroxyl groups in different positions, affecting its reactivity and interactions.
Uniqueness
Its ability to participate in multiple types of chemical reactions and form various interactions makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
61100-53-6 |
|---|---|
Formule moléculaire |
C9H12O6S |
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropoxy)benzenesulfonic acid |
InChI |
InChI=1S/C9H12O6S/c10-5-7(11)6-15-8-3-1-2-4-9(8)16(12,13)14/h1-4,7,10-11H,5-6H2,(H,12,13,14) |
Clé InChI |
MBPQMAHLXWDPCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(CO)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)

![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)



![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)


